Selective Antibacterial Activity Against E. faecalis
Methyl 1-benzofuran-2-carboxylate demonstrates selective antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.19 × 10³ nM (3.19 μM), while showing substantially weaker inhibitory activity against Escherichia coli K12(PSE4) class A β-lactamase with an IC₅₀ of 1.85 × 10⁶ nM (1.85 mM), representing an approximate 580-fold selectivity window [1] [2]. This quantitative differentiation establishes that the compound is not a promiscuous antibacterial agent but exhibits target-specific or species-selective antimicrobial activity.
| Evidence Dimension | Antibacterial activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.19 × 10³ nM (3.19 μM) |
| Comparator Or Baseline | E. coli β-lactamase inhibition: IC₅₀ = 1.85 × 10⁶ nM (1.85 mM) |
| Quantified Difference | Approximately 580-fold higher potency against E. faecalis vs. E. coli β-lactamase |
| Conditions | E. faecalis: 18 hr incubation, 2-fold microtiter broth dilution; E. coli: spectrophotometric enzyme assay |
Why This Matters
Procurement for antimicrobial screening programs requires compounds with demonstrable selectivity rather than promiscuous activity; this quantitative selectivity window validates the compound's utility for Gram-positive target-focused discovery efforts.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717): IC₅₀ = 3.19E+3 nM against Enterococcus faecalis CECT 481. BindingDB Entry ID: 50498340. View Source
- [2] BindingDB. BDBM50469665 (CHEMBL30914): IC₅₀ = 1.85E+6 nM against Escherichia coli K12(PSE4) class A β-lactamase. BindingDB Entry ID: 50469665. View Source
